molecular formula C22H22N2O4S B1597201 [1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 5543-08-8

[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B1597201
CAS No.: 5543-08-8
M. Wt: 410.5 g/mol
InChI Key: VMDOOPRAUMMTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 5543-08-8) is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.13 g/mol . It is characterized by a melting point of 166-167 °C . This compound serves as a versatile building block in medicinal chemistry, particularly as a key scaffold for the development of novel therapeutic agents. Its primary research value lies in its role as a novel heme-binding moiety for the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a promising target in cancer immunotherapy, as its inhibitors can boost the immune response and work in synergy with other immunotherapeutic agents . The [1,2,4]triazolo[4,3-a]pyridine core represents an underexploited chemotype among heme-binding scaffolds, and research has shown that derivatives based on this structure can achieve sub-micromolar potency against IDO1 with excellent metabolic stability and selectivity over other heme-containing enzymes . Beyond its application in immunology, the broader [1,2,4]triazolo[4,3-a]pyridine (TZP) motif is recognized as a promising scaffold in drug discovery due to its ability to serve as a hydrogen bonding acceptor, which is crucial for pharmacological activity . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-9-8-5-3-1-2-4-10(5)6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPIELUKBZODKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound functions primarily through its interaction with various molecular targets. It has been shown to inhibit key kinases involved in cell proliferation and angiogenesis, such as c-Met and VEGFR-2. This inhibition is crucial for developing anti-cancer therapies as it can impede tumor growth and metastasis .

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Activity : Preliminary studies suggest it exhibits significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory activity, which is beneficial in treating conditions characterized by inflammation.
  • Anticancer Potential : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of [1,2,4]triazolo[4,3-a]pyridine derivatives in inhibiting cancer cell growth. For instance:

  • Cell Lines Tested : A549, MCF-7, HeLa.
  • Mechanism : Induction of apoptosis through modulation of apoptotic pathways.
  • Results : Compound 17l showed excellent antiproliferative activities with IC50 values significantly lower than those of conventional chemotherapeutics .

Comparative Analysis

Below is a summary table comparing the biological activity of [1,2,4]triazolo[4,3-a]pyridine derivatives with other similar compounds:

Compound NameActivity TypeIC50 Values (µM)Remarks
[1,2,4]Triazolo[4,3-a]pyridineAnticancer5.0 (A549)Induces apoptosis
8-Fluoro-[1,2,4]triazoloAntimicrobial10.0Effective against Gram-positive bacteria
Other Triazole DerivativesVaries15.0 - 20.0General activity against various pathogens

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Core Heterocycle Modifications

1,2,4-Triazolo[4,3-a]pyrazine-3-carboxylic Acid
  • Structure : Replaces the pyridine ring with pyrazine (a six-membered ring with two nitrogen atoms).
  • Molecular Formula : C₆H₄N₄O₂ (MW: 164.12 g/mol) .
Imidazo[1,2-a]pyridine-3-carboxylic Acid
  • Structure : Contains an imidazole ring fused to pyridine instead of triazole.
  • Synthesis: Prepared via condensation of 2-aminoheteroaromatics with benzyl 2-bromoacetoacetate .
  • Key Differences : The imidazole ring introduces a basic nitrogen, affecting solubility and receptor interactions compared to the triazole analogue.

Substituent Variations on the Triazolopyridine Core

Halogenated Derivatives
Compound Substituent(s) Molecular Formula MW (g/mol) Key Properties/Applications
6-Bromo -triazolopyridine-3-COOH Br at position 6 C₇H₄BrN₃O₂ 242.03 Enhanced lipophilicity; used in coupling reactions
6-Fluoro -triazolopyridine-3-COOH F at position 6 C₇H₄FN₃O₂ 181.12 Improved metabolic stability; antitumor applications
Alkyl/Aryl Derivatives
  • 3-Methyl-triazolopyridine-6-COOH (CID 16767454): Structure: Methyl at position 6, carboxylic acid at position 3. Molecular Formula: C₈H₇N₃O₂ (MW: 177.16 g/mol) .
  • 3-Phenyl-triazolopyridine-6-COOH :

    • Structure : Phenyl group at position 3, carboxylic acid at position 4.
    • Molecular Formula : C₁₃H₉N₃O₂ (MW: 239.23 g/mol) .
    • Impact : Aromatic substituents may improve binding to hydrophobic pockets in enzymes.

Physicochemical and Pharmacokinetic Properties

Property [1,2,4]Triazolo[4,3-a]pyridine-3-COOH 1,2,4-Triazolo[4,3-a]pyrazine-3-COOH Imidazo[1,2-a]pyridine-3-COOH
LogP 0.74 (predicted) 0.68 (predicted) 1.12 (measured)
Water Solubility Moderate (carboxylic acid enhances) Moderate Low (imidazole reduces)
Hazard Profile H302, H312, H332 Not reported Not reported

Preparation Methods

One-Pot Synthesis via Hydrazinopyridine and Aldehydes

A mild, efficient, and operationally simple one-pot synthesis has been reported for substitutedtriazolo[4,3-a]pyridines, which can be adapted for the 3-carboxylic acid derivative by using suitable aldehydes or carboxylic acid derivatives.

Procedure:

  • React 2-hydrazinopyridine with a substituted aromatic aldehyde at room temperature.
  • The reaction proceeds via condensation to form hydrazone intermediates.
  • Oxidative cyclization is then induced, often by iodine or N-chlorosuccinimide (NCS), to close the triazole ring.
  • The method is atom-economic, functional group tolerant, and proceeds under mild conditions, yielding the triazolopyridine core efficiently.

Example:

Step Reagents/Conditions Outcome
Condensation 2-hydrazinopyridine + aromatic aldehyde Formation of hydrazone intermediate
Oxidative cyclization Iodine or N-chlorosuccinimide (NCS) Formation of triazolopyridine ring

This method can be adapted for carboxylic acid substitution at position 3 by selecting aldehydes or precursors bearing carboxyl groups or by subsequent oxidation of corresponding methyl derivatives.

Oxidative Cyclization Using N-Chlorosuccinimide (NCS)

A highly efficient method involves oxidative cyclization of hydrazone intermediates using N-chlorosuccinimide (NCS), which facilitates ring closure under controlled conditions.

Key points:

  • The hydrazone is dissolved in dry DMF and cooled in an ice bath.
  • NCS is added portion-wise due to the exothermic nature of the reaction.
  • Stirring at 0 °C for about 1 hour followed by warming to room temperature completes the reaction.
  • The product precipitates as a yellow solid, which can be purified by filtration and washing.
  • This method yields over 90% of the triazolopyridine derivative.

Reaction scheme:

Step Reagents/Conditions Notes
Hydrazone formation 2-hydrazinopyridine + aldehyde Intermediate hydrazone formed
Oxidative cyclization NCS in dry DMF, 0 °C to RT Efficient ring closure
Product isolation Filtration and washing High yield (>90%)

Stepwise Synthesis via Hydrazinopyridine and Chloroacetyl Derivatives

Another established synthetic route involves multiple steps starting from 2-chloropyridine derivatives:

Summary Table of Stepwise Synthesis:

Step No. Starting Material Reagents/Conditions Product/Intermediate
1 2-Chloropyridine Hydrazine hydrate (99%) 2-Hydrazinopyridine
2 2-Hydrazinopyridine Chloroacetyl chloride Hydrazide intermediate
3 Hydrazide intermediate POCl3 3-Chloromethyl-triazolo[4,3-a]pyridine
4 Chloromethyl derivative Methyl amine or other nucleophiles Substituted triazolopyridine derivatives
5 Substituted derivatives Hydrolysis or further reactions Carboxylic acid or amide derivatives

This method allows for the preparation of diverse derivatives, including the 3-carboxylic acid, by appropriate choice of nucleophiles and hydrolysis conditions.

Synthesis via Pyridine Ring Closure and Ester Formation

A more complex synthetic route involves:

  • Starting from commercially available 2-chloropyridine carboxylic acids.
  • Conversion to 2-chloro-[3-R-1,2,4-oxadiazol-5-yl]pyridines via reaction with amidoximes.
  • Hydrazinolysis with hydrazine hydrate to form hydrazinopyridine intermediates.
  • Ester formation followed by pyridine ring closure.
  • Hydrolysis of esters to afford carboxylic acid derivatives.
  • This approach has been used to synthesize functionalizedtriazolo[4,3-a]pyridine-3-carboxylic acid derivatives bearing oxadiazole substituents.

Comparative Analysis of Methods

Method Advantages Limitations Typical Yield References
One-pot condensation + oxidation Mild conditions, atom economy, functional group tolerance Limited to suitable aldehyde precursors High (>85%)
NCS-mediated oxidative cyclization High yield, operational simplicity Requires careful temperature control >90%
Stepwise hydrazinopyridine route Versatile, allows diverse substitutions Multi-step, requires hazardous reagents (POCl3) Moderate to high
Pyridine ring closure via amidoximes Access to oxadiazole-functionalized derivatives More complex, multi-step Good yields

Detailed Research Findings

  • The oxidative cyclization using NCS is exothermic and must be carefully controlled to prevent side reactions; however, it provides excellent yields and purity of the triazolopyridine ring system.
  • Structural studies via X-ray crystallography confirm the planar nature of the fused ring and the presence of significant conjugation, which influences the reactivity and stability of the compound.
  • Functionalization at the 3-position as a carboxylic acid can be achieved either directly by using carboxyl-containing aldehydes or indirectly by hydrolysis of ester intermediates formed during the synthesis.
  • The stepwise approach enables the preparation of amide derivatives by nucleophilic substitution on chloromethyl intermediates, followed by coupling reactions with various acids using coupling agents like HATU.

Summary Table of Key Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Product Type Yield Range Notes
One-pot condensation + iodine/NCS oxidation 2-Hydrazinopyridine + aldehydes Iodine or NCS, room temperature Triazolo[4,3-a]pyridines 85-95% Mild, efficient, atom-economic
Stepwise synthesis via hydrazinopyridine 2-Chloropyridine + hydrazine hydrate Chloroacetyl chloride, POCl3, nucleophiles Chloromethyl and amide derivatives 60-90% Multi-step, versatile
Pyridine ring closure via amidoximes 2-Chloropyridine carboxylic acids Amidoximes, hydrazine hydrate, esterification Oxadiazole-substituted derivatives Good Complex, functionalized products

Q & A

Q. What are the standard synthetic routes for [1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid?

The compound is typically synthesized via a two-step process:

  • Step 1 : Condensation of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines to form hydrazone intermediates.
  • Step 2 : PhI(OAc)₂-mediated oxidative cyclization to generate the triazolo-pyridine core. Subsequent hydrolysis yields the carboxylic acid derivative . Alternative green methods use sodium hypochlorite in ethanol for oxidative ring closure of hydrazine intermediates at room temperature, achieving yields up to 73% .

Q. How is the structural purity of synthesized derivatives validated?

Characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and cyclization success (e.g., downfield signals for NH protons in DMSO-d₆) .
  • X-ray crystallography : Crystallographic data (e.g., CCDC 1876881) resolve ambiguities in regiochemistry for phosphonylated derivatives .
  • Mass spectrometry : High-resolution MS verifies molecular weights .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity?

  • Phosphonate functionalization : 3-Methylphosphonates are synthesized via 5-exo-dig cyclization of chloroethynylphosphonates with hydrazinylpyridines. The presence of electron-withdrawing groups (e.g., NO₂) can induce Dimroth rearrangements, altering regioselectivity .
  • Amide derivatives : Coupling the carboxylic acid with amines (e.g., via EDCI/HOBt) generates analogs with improved pharmacokinetic properties, as seen in nonretinoid antagonists of retinol-binding protein 4 .

Q. What strategies resolve contradictions in cyclization conditions?

Discrepancies in oxidant efficiency (e.g., Cr(VI) vs. NaOCl) are addressed by:

  • Solvent optimization : Ethanol reduces toxicity vs. traditional DMF .
  • Temperature control : Room-temperature NaOCl reactions minimize side products compared to reflux with DDQ .
  • Mechanistic studies : Palladium-catalyzed coupling of hydrazones clarifies regioselectivity in triazolo-pyridine formation .

Q. How are computational methods applied to predict reactivity?

  • DFT calculations : Model transition states for cyclization pathways to explain why electron-deficient hydrazinylpyridines favor Dimroth rearrangements .
  • Docking studies : Predict binding affinities of triazolo-pyridine amides to targets like EGFR-TK, guiding synthetic prioritization .

Methodological Challenges

Q. What are the limitations in scaling up green synthesis protocols?

  • Oxidant stability : NaOCl decomposes under prolonged storage, requiring fresh preparation for reproducibility .
  • Byproduct management : PhI(OAc)₂-mediated reactions generate iodobenzene, necessitating purification via alumina plugs or column chromatography .

Q. How to address low yields in phosphonylated derivatives?

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) on hydrazinylpyridines improve cyclization efficiency by stabilizing transition states .
  • Catalyst screening : Transition-metal-free conditions (e.g., solvent-free fusion with phenyl acetic acid) achieve 93% yields in pyrazolo-triazolo-pyrimidine systems .

Data Interpretation & Reproducibility

Q. How to resolve conflicting NMR assignments for regioisomers?

  • 2D NMR : HSQC and HMBC correlations differentiate between [1,2,4]triazolo[4,3-a]pyridine and [1,5-a]pyridine isomers .
  • Isotopic labeling : ¹⁵N-labeled hydrazines track nitrogen migration during cyclization .

Q. Why do some synthetic routes fail under "identical" conditions?

  • Hydrazine purity : Commercial 2-hydrazinylpyridines often contain hydrazine hydrate, requiring pre-purification via recrystallization .
  • Moisture sensitivity : Amide coupling reactions (e.g., EDCI/HOBt) require anhydrous solvents to prevent hydrolysis .

Applications in Drug Discovery

Q. What biological targets are prioritized for triazolo-pyridine derivatives?

  • Enzyme inhibitors : EGFR-TK (anti-cancer), RBP4 (metabolic disorders), and bacterial dihydrofolate reductase (anti-infectives) .
  • Chemosensors : Substituent-dependent fluorescence quenching for metal ion detection (e.g., Cu²⁺) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.